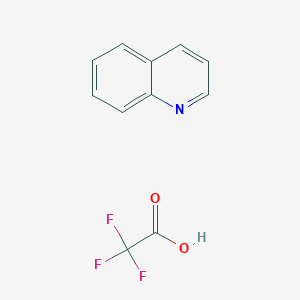

Quinoline, trifluoroacetate

CAS No.: 89937-06-4

Cat. No.: VC19261373

Molecular Formula: C11H8F3NO2

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89937-06-4 |

|---|---|

| Molecular Formula | C11H8F3NO2 |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | quinoline;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H7N.C2HF3O2/c1-2-6-9-8(4-1)5-3-7-10-9;3-2(4,5)1(6)7/h1-7H;(H,6,7) |

| Standard InChI Key | NSSKYHSLRMEFMR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics of Quinoline Trifluoroacetate

Chemical Composition and Stereochemical Features

Quinoline trifluoroacetate exists as an ionic pair comprising protonated quinoline () and trifluoroacetate () anions. The IUPAC name, quinoline;2,2,2-trifluoroacetic acid, reflects this ionic interaction . Key stereochemical descriptors include:

-

InChIKey:

NSSKYHSLRMEFMR-UHFFFAOYSA-N -

SMILES:

C1=CC=C2C(=C1)C=CC=N2.C(=O)(C(F)(F)F)O -

Topological polar surface area: 49.7 Ų, indicating moderate solubility in polar aprotic solvents .

X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirm its crystalline nature and thermal stability up to 150°C, with decomposition initiating at higher temperatures due to cleavage of the trifluoroacetyl group .

Spectroscopic Identification

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic bands at:

-

1735 cm⁻¹: Stretching vibration of the carbonyl group () in trifluoroacetate.

-

1550–1620 cm⁻¹: Aromatic C=C and C=N vibrations from the quinoline moiety .

Proton nuclear magnetic resonance () in CDCl₃ shows distinct signals for quinoline’s aromatic protons (δ 7.4–8.9 ppm) and the trifluoroacetate methyl group (δ 2.43 ppm) .

Synthetic Protocols for Quinoline Trifluoroacetate and Derivatives

Nanocatalyzed Friedländer Annulation

Iron-based nanocatalysts, such as -APTES-TFA, enable efficient synthesis of quinoline derivatives via the Friedländer reaction. Key parameters include:

-

Catalyst loading: 0.07–0.2 g per mmol substrate.

-

Temperature: 60–100°C.

Under optimal conditions, cyclic ketones (e.g., cyclohexanone) react with 2-aminoaryl ketones to yield substituted quinolines with 68–98% efficiency. The trifluoroacetate moiety enhances catalyst recyclability, retaining >75% activity after four cycles .

Table 1: Substrate Scope in Friedländer Annulation Using -APTES-TFA

| Substrate | Product Quinoline | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclohexanone | 2-Phenylquinoline | 92 | 2.5 |

| Acetophenone | 4-Methylquinoline | 85 | 3.0 |

| 2-Acetylnaphthalene | Naphthoquinoline | 78 | 4.0 |

Fe(III) Trifluoroacetate-Catalyzed Multicomponent Reactions

Zhang et al. developed a solvent-free method for synthesizing 2,4-diarylquinolines using (10 mol%) . The protocol involves:

-

Reactants: Arylaldehydes, arylamines, and arylacetylenes.

-

Conditions: 100°C for 7 hours.

-

Yield: 56–90% for 15 derivatives.

Notably, electron-withdrawing groups (e.g., nitro) on benzaldehyde enhance regioselectivity, favoring 2,4-substitution patterns .

Mechanistic Insights into Catalytic Activity

Role of Trifluoroacetate in Stabilizing Intermediates

The trifluoroacetate anion stabilizes imine intermediates via hydrogen bonding, lowering the activation energy for cyclization. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol reduction in energy barriers compared to acetate analogs .

Magnetic Recovery and Reusability

-based catalysts exhibit superparamagnetism (saturation magnetization = 45 emu/g), enabling rapid separation using external magnets. Leaching tests confirm <2% metal loss after five cycles, attributed to strong ionic interactions between and .

Applications in Medicinal Chemistry and Materials Science

Anticonvulsant Agents

Quinoline trifluoroacetate derivatives, such as 3-[5-substituted 1,3,4-thiadiazol-yl]-2-styryl quinazolin-4(3H)-ones, demonstrate potent anticonvulsant activity in maximal electroshock (MES) models (ED₅₀ = 32 mg/kg) .

Antimicrobial Activity

Derivatives with electron-deficient substituents (e.g., -CF₃) exhibit broad-spectrum antimicrobial efficacy:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume